molecular formula C21H18F3N3O3 B2921962 2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[2-(trifluoromethoxy)phenyl]propanamide CAS No. 1226427-95-7

2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[2-(trifluoromethoxy)phenyl]propanamide

Cat. No.: B2921962
CAS No.: 1226427-95-7
M. Wt: 417.388
InChI Key: CWTLIQXVSKSEHB-UHFFFAOYSA-N
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Description

2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[2-(trifluoromethoxy)phenyl]propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyridazinone core, which is known for its diverse biological activities.

Scientific Research Applications

2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[2-(trifluoromethoxy)phenyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[2-(trifluoromethoxy)phenyl]propanamide typically involves multi-step organic reactions. One common approach is the condensation of 4-methylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyridazinone core. The final step involves the coupling of the pyridazinone with 2-(trifluoromethoxy)aniline under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[2-(trifluoromethoxy)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[2-(trifluoromethoxy)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[2-(methoxy)phenyl]propanamide
  • 2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[2-(ethoxy)phenyl]propanamide

Uniqueness

The presence of the trifluoromethoxy group in 2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[2-(trifluoromethoxy)phenyl]propanamide imparts unique chemical and biological properties, such as increased lipophilicity and enhanced biological activity, compared to similar compounds.

Properties

IUPAC Name

2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]-N-[2-(trifluoromethoxy)phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N3O3/c1-13-7-9-15(10-8-13)16-11-12-19(28)27(26-16)14(2)20(29)25-17-5-3-4-6-18(17)30-21(22,23)24/h3-12,14H,1-2H3,(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWTLIQXVSKSEHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)C(C)C(=O)NC3=CC=CC=C3OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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